![molecular formula C22H31N3 B14748239 4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) CAS No. 2123-30-0](/img/structure/B14748239.png)
4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields, including dye manufacturing and analytical chemistry. It is characterized by its yellow crystalline appearance and is often used as an intermediate in the production of dyes and other chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with formaldehyde and piperidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield simpler amines .
科学研究应用
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is employed in the study of enzyme reactions and as a reagent in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and is also used in dye manufacturing and analytical chemistry.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the piperidine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and analytical applications .
属性
CAS 编号 |
2123-30-0 |
|---|---|
分子式 |
C22H31N3 |
分子量 |
337.5 g/mol |
IUPAC 名称 |
4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H31N3/c1-23(2)20-12-8-18(9-13-20)22(25-16-6-5-7-17-25)19-10-14-21(15-11-19)24(3)4/h8-15,22H,5-7,16-17H2,1-4H3 |
InChI 键 |
UGDPOVWBYYKQIZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


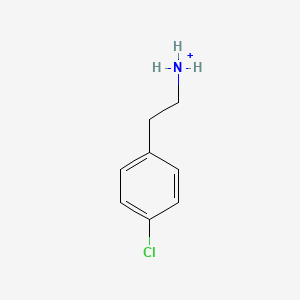
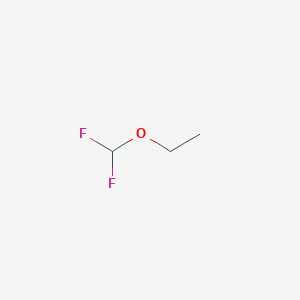
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
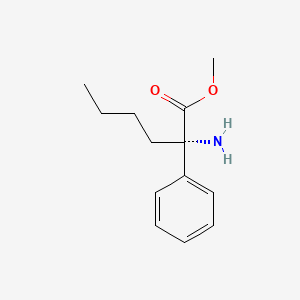
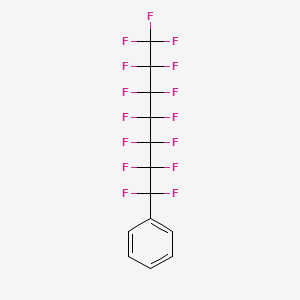
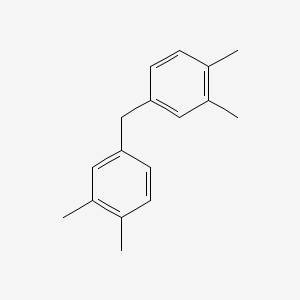
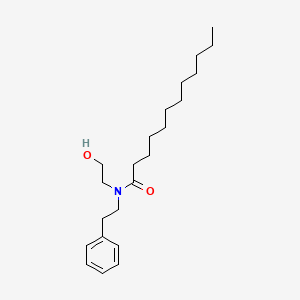
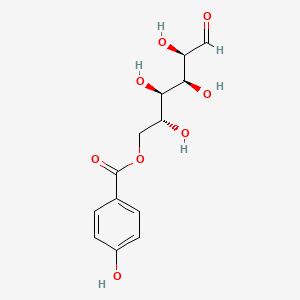
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)


![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
